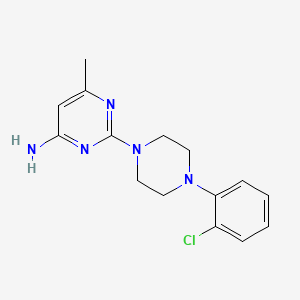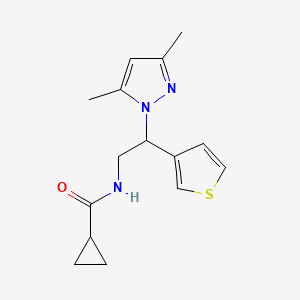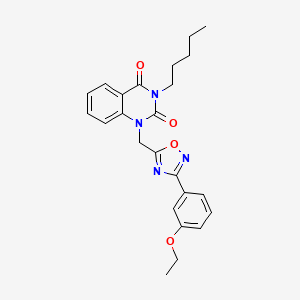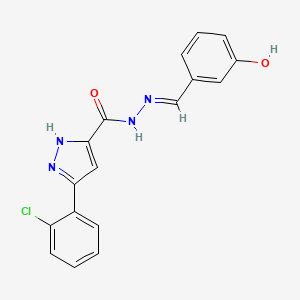
4-(1-Naphthylmethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1-Naphthylmethoxy)benzaldehyde” is a chemical compound with the molecular formula C18H14O2 . It has an average mass of 262.303 Da and a monoisotopic mass of 262.099365 Da .
Molecular Structure Analysis
The molecular structure of “4-(1-Naphthylmethoxy)benzaldehyde” consists of 18 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . For a more detailed analysis of its structure, you may need to consult a chemistry database or a professional chemist.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1-Naphthylmethoxy)benzaldehyde” include its molecular formula (C18H14O2), average mass (262.303 Da), and monoisotopic mass (262.099365 Da) . For more detailed properties, such as melting point, boiling point, and density, you may need to consult a chemistry database or a professional chemist.Applications De Recherche Scientifique
Catalytic Applications and Chemical Synthesis
One significant area of application for naphthyl-containing compounds is in catalysis, particularly in C–C and C–N coupling reactions. A study by Dutta et al. (2012) explored mixed-ligand benzaldehyde thiosemicarbazone complexes of palladium containing N,O-donor ancillary ligands, demonstrating notable catalytic efficiency in these reactions Dutta, J., Datta, S., Seth, D. K., & Bhattacharya, S. (2012). RSC Advances. Similarly, nanoparticle-supported Schiff base metal catalysts derived from naphthyl compounds have been utilized for the solvent-free synthesis of 1-amidoalkyl-2-naphthols, highlighting their potential as reusable catalysts in organic synthesis Ghorbani, F., Kiyani, H., Pourmousavi, S. A., & Ajloo, D. (2020). Research on Chemical Intermediates.
Photocatalysis and Light-Induced Reactions
Another intriguing application is in the field of photocatalysis, where naphthyl derivatives have been used in the photochemical synthesis of acylated naphthohydroquinones. Oelgemöller et al. (2002) detailed a photochemical reaction involving naphthoquinone and various aldehydes, yielding acylated naphthohydroquinones with high efficiency Oelgemöller, M., Schiel, C., Fröhlich, R., & Mattay, J. (2002). European Journal of Organic Chemistry.
Optical and Nonlinear Properties
The exploration of optical properties and nonlinear optics is another area where naphthyl-based compounds have made an impact. Abdullmajed et al. (2021) synthesized Schiff base compounds involving naphthyl derivatives and investigated their nonlinear refractive indices and optical limiting properties, showing promising applications in optical devices Abdullmajed, H. A., Sultan, H., Al-Asadi, R. H., Hassan, Q. M., Ali, A. A., & Emshary, C. A. (2021). Physica Scripta.
Safety and Hazards
Orientations Futures
The future directions for research on “4-(1-Naphthylmethoxy)benzaldehyde” and related compounds could involve exploring their potential applications in various fields. For example, a study has shown that benzaldehyde can be efficiently produced from L-phenylalanine using a mutant form of 4-hydroxymandelate synthase . Such research could pave the way for new methods of synthesizing benzaldehyde and related compounds.
Propriétés
IUPAC Name |
4-(naphthalen-1-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-12-14-8-10-17(11-9-14)20-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYGZDZFBQXWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalen-1-ylmethoxy)benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2576498.png)

![8-{[1-(6-Phenylpyridazin-3-yl)piperidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2576500.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2576505.png)


![1-(azepan-1-yl)-3-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B2576508.png)
![N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2576510.png)

![Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B2576513.png)


